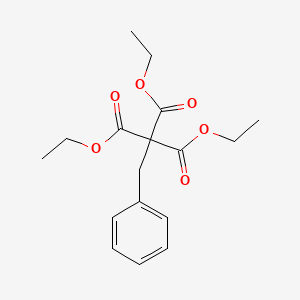
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester is an organic compound with the molecular formula C17H22O6 It is a triester derivative of ethanetricarboxylic acid, where the central carbon is bonded to three carboxyl groups, each esterified with an ethyl group, and one of the carboxyl groups is substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester typically involves the esterification of 1,1,1-ethanetricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with the acid chloride derivative of ethanetricarboxylic acid in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Hydrolysis: Produces ethanetricarboxylic acid and ethanol.
Reduction: Yields triethyl 1,1,1-ethanetriol.
Substitution: Depending on the substituent, products can include brominated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2-Ethanetricarboxylic acid, triethyl ester: Similar structure but lacks the phenyl group.
1,1,1-Ethanetricarboxylic acid, triethyl ester: Similar structure but without the phenyl substitution.
1,1,1-Ethanetricarboxylic acid, 2-methyl-, 1,1,1-triethyl ester: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C17H22O6 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
triethyl 2-phenylethane-1,1,1-tricarboxylate |
InChI |
InChI=1S/C17H22O6/c1-4-21-14(18)17(15(19)22-5-2,16(20)23-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
HWIHBWCNAGCMBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


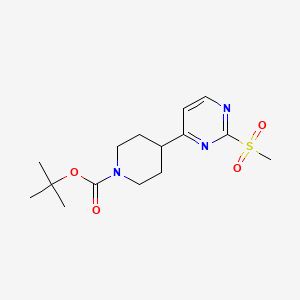
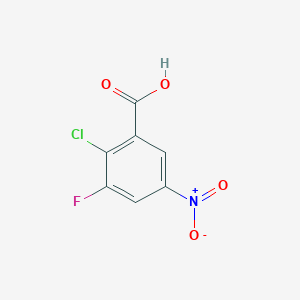
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)

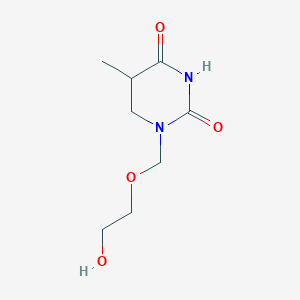
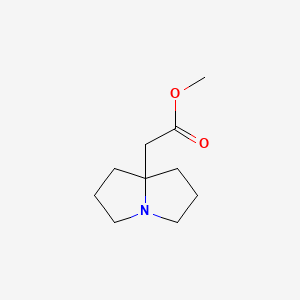

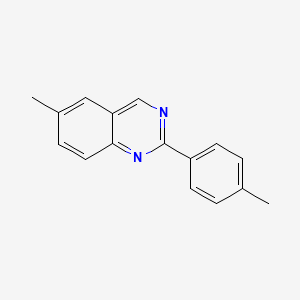
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
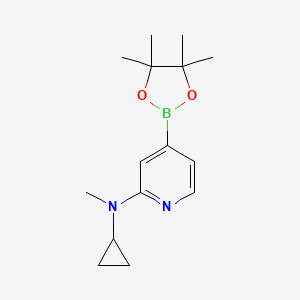
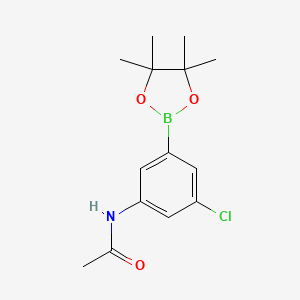
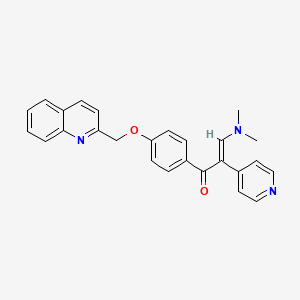
![tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B12337397.png)
